1-Isopropyl-5-propoxy-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Isopropyl-5-propoxy-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry . The structure of this compound includes a pyrazole ring substituted with isopropyl and propoxy groups, making it a unique and versatile chemical entity.
Preparation Methods
The synthesis of 1-Isopropyl-5-propoxy-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. One common method includes the reaction of 1H-pyrazole-4-carboxylic acid with isopropyl bromide and propyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Isopropyl-5-propoxy-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole derivatives .
Scientific Research Applications
1-Isopropyl-5-propoxy-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-propoxy-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-Isopropyl-5-propoxy-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds in the pyrazole family, such as:
1-Methyl-1H-pyrazole-4-carboxylic acid: This compound has a methyl group instead of an isopropyl group, which may result in different chemical and biological properties.
3-Propyl-1H-pyrazole-5-carboxylic acid: This compound has a propyl group at a different position on the pyrazole ring, leading to variations in reactivity and applications.
5-Cyclopropyl-1H-pyrazole-4-carboxylic acid: The presence of a cyclopropyl group introduces steric effects that can influence the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-propan-2-yl-5-propoxypyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N2O3/c1-4-5-15-9-8(10(13)14)6-11-12(9)7(2)3/h6-7H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
HWIDIQYYDSAAND-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=NN1C(C)C)C(=O)O |
Origin of Product |
United States |
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